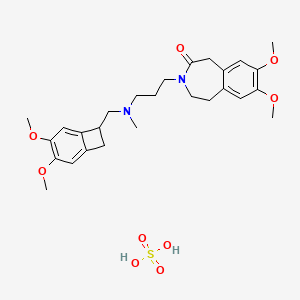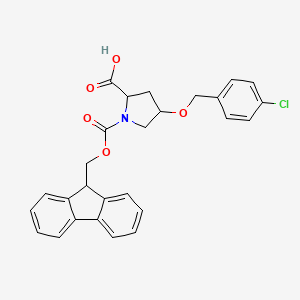
Propazine-d14 (di-iso-propyl-d14)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Propazine-d14 (di-iso-propyl-d14) is a stable isotope-labeled compound used primarily in environmental testing and research. It is a derivative of propazine, a herbicide belonging to the triazine class. The compound is characterized by the presence of deuterium atoms, which replace hydrogen atoms in the iso-propyl groups, making it useful for various analytical applications .
Preparation Methods
The synthesis of Propazine-d14 (di-iso-propyl-d14) involves the incorporation of deuterium into the iso-propyl groups of propazine. This can be achieved through several synthetic routes, including:
Deuterium Exchange Reactions: This method involves the exchange of hydrogen atoms with deuterium in the presence of a deuterium source, such as deuterium gas or deuterated solvents.
Direct Synthesis: This involves the use of deuterated reagents in the synthesis of propazine, ensuring that the iso-propyl groups are deuterated from the beginning.
Industrial production methods typically involve large-scale deuterium exchange reactions under controlled conditions to ensure high purity and yield of the final product .
Chemical Reactions Analysis
Propazine-d14 (di-iso-propyl-d14) undergoes various chemical reactions, similar to its non-deuterated counterpart. These include:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into simpler compounds.
Substitution: The chlorine atom in the triazine ring can be substituted with other nucleophiles.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like amines . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Propazine-d14 (di-iso-propyl-d14) has several scientific research applications, including:
Environmental Testing: It is used as a reference standard in the analysis of environmental samples to detect and quantify the presence of propazine and its metabolites.
Analytical Chemistry: The compound is used in mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy to study the behavior and fate of propazine in various matrices.
Biological Studies: It is used to investigate the metabolism and bioaccumulation of propazine in biological systems.
Medical Research: The compound can be used to study the potential endocrine-disrupting effects of propazine and its metabolites.
Mechanism of Action
The mechanism of action of Propazine-d14 (di-iso-propyl-d14) is similar to that of propazine. It primarily acts as an inhibitor of photosynthesis in plants by blocking the electron transport chain in chloroplasts. This leads to the disruption of ATP synthesis and ultimately results in the death of the plant. The molecular targets involved include the D1 protein of the photosystem II complex .
Comparison with Similar Compounds
Propazine-d14 (di-iso-propyl-d14) can be compared with other deuterated triazine herbicides, such as:
Atrazine-d5: Another deuterated triazine used in similar applications.
Simazine-d10: A deuterated analog of simazine, used for environmental and analytical studies.
The uniqueness of Propazine-d14 (di-iso-propyl-d14) lies in its specific isotopic labeling, which provides distinct advantages in analytical precision and accuracy .
Properties
Molecular Formula |
C9H16ClN5 |
|---|---|
Molecular Weight |
243.79 g/mol |
IUPAC Name |
6-chloro-2-N,4-N-bis(1,1,1,2,3,3,3-heptadeuteriopropan-2-yl)-1,3,5-triazine-2,4-diamine |
InChI |
InChI=1S/C9H16ClN5/c1-5(2)11-8-13-7(10)14-9(15-8)12-6(3)4/h5-6H,1-4H3,(H2,11,12,13,14,15)/i1D3,2D3,3D3,4D3,5D,6D |
InChI Key |
WJNRPILHGGKWCK-ZVEBFXSZSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])C([2H])(C([2H])([2H])[2H])NC1=NC(=NC(=N1)Cl)NC([2H])(C([2H])([2H])[2H])C([2H])([2H])[2H] |
Canonical SMILES |
CC(C)NC1=NC(=NC(=N1)Cl)NC(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Ethyl 3-((2-([1,1'-biphenyl]-4-yl)ethyl)amino)propanoate](/img/structure/B12302460.png)

![N-[1-[3-[(3R)-1-benzoyl-3-(3,4-dichlorophenyl)piperidin-3-yl]propyl]-4-phenylpiperidin-4-yl]-N-methylacetamide;hydrochloride](/img/structure/B12302476.png)


![2-[4,5-Dihydroxy-2-[[3-hydroxy-6-methoxy-7,9,13-trimethyl-6-(3-methylbutyl)-5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icosan-16-yl]oxy]-6-(hydroxymethyl)oxan-3-yl]oxy-6-methyloxane-3,4,5-triol](/img/structure/B12302483.png)
![(E)-4-[14-hydroxy-8,23,23-trimethyl-5-(3-methylbut-2-enyl)-16,20-dioxo-11-prop-1-en-2-yl-3,7,22-trioxaheptacyclo[17.4.1.18,12.02,17.02,21.04,15.06,13]pentacosa-4(15),5,13,17-tetraen-21-yl]-2-methylbut-2-enoic acid](/img/structure/B12302495.png)





![5-Azaspiro[2.4]heptan-6-ylmethanol;hydrochloride](/img/structure/B12302516.png)
